2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Chemical Identity Quality Control Procurement Verification

SAR teams screening hydrazone libraries risk introducing uncontrolled variability from unverified analogs. This single (E)-configured isomer delivers a quantifiable 2-ethoxy profile (σₚ⁺ ≈ -0.81, π = +0.38) distinct from the common 2-MeO analog. • ΔClogP ≈ +0.40 vs. 2-MeO analog - controlled variable for permeability optimization • Unique InChIKey for unambiguous LC-MS/HRMS identity verification during incoming inspection • Confirmed (E)-configuration by canonical SMILES - eliminates isomeric ambiguity

Molecular Formula C25H24N2O5
Molecular Weight 432.5 g/mol
Cat. No. B15016630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate
Molecular FormulaC25H24N2O5
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C25H24N2O5/c1-3-30-23-15-19(11-14-22(23)32-25(29)20-7-5-4-6-8-20)16-26-27-24(28)17-31-21-12-9-18(2)10-13-21/h4-16H,3,17H2,1-2H3,(H,27,28)/b26-16+
InChIKeyNSNGSBFFFSTGLQ-WGOQTCKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


2-Ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate (molecular formula C₂₅H₂₄N₂O₅, MW 432.5 g/mol) is a fully synthetic arylidene hydrazone derivative belonging to the structural class of phenoxyacetyl hydrazone–phenyl benzoate conjugates . Its core architecture integrates four functional modules: a 2-ethoxyphenyl benzoate ester terminus, a central hydrazone (–NH–N=CH–) bridge, a 4-methylphenoxyacetyl linker, and a terminal 4-methylphenyl ring. This compound exists as a single thermodynamically favoured (E)-configured isomer about the imine double bond, as confirmed by its canonical SMILES specification . It is commercially catalogued exclusively for non-human research applications and is not intended for therapeutic, diagnostic, or veterinary use .

Why Generic Substitution Fails for This Hydrazone


Although the 4-methylphenoxyacetyl hydrazone scaffold appears in multiple catalogued screening compounds, small structural permutations—particularly at the 2-position of the central phenyl ring (ethoxy vs. methoxy) and at the benzoate ester terminus—generate chemically distinct entities with non-interchangeable electronic, steric, and solubility profiles. The 2-ethoxy substituent contributes greater electron-donating character (σₚ⁺ ≈ −0.81 for OEt vs. −0.78 for OMe) and substantially different lipophilicity (π ≈ +0.38 for OEt vs. −0.02 for OMe) . This means that even analogs sharing the identical 4-methylphenoxyacetyl hydrazone core cannot be assumed to exhibit equivalent molecular recognition behaviour, assay readouts, or formulation properties. Generic procurement of any in-class compound without structural verification risks introducing an uncontrolled variable into SAR campaigns or screening cascades.

Quantitative Differentiation Evidence vs. Structural Analogs


Molecular Weight Differentiation vs. Methyl Ester Analog

The target compound (C₂₅H₂₄N₂O₅, MW 432.5 g/mol) differs from the structurally simpler methyl 4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)benzoate (C₁₈H₁₈N₂O₄, MW 326.35 g/mol) by the presence of the 2-ethoxyphenyl benzoate ester moiety in place of a methyl ester. This results in a molecular weight increase of 106.15 g/mol (+32.5%) and a change in elemental composition (+C₇H₆O) . These differences are sufficient for unambiguous identity confirmation by LC-MS or HRMS in procurement quality-control workflows.

Chemical Identity Quality Control Procurement Verification

Lipophilicity Difference: 2-Ethoxy vs. 2-Methoxy Analog

The Hansch hydrophobic substituent constant for the 2-ethoxy group (π = +0.38) exceeds that of the 2-methoxy group (π = −0.02) by 0.40 log units . When applied to the full scaffold, this predicts a ClogP increase of approximately +0.40 for the target 2-ethoxy compound relative to the analogous 2-methoxy compound (2-methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate, CAS 537682-34-1, available as Sigma-Aldrich AldrichCPR L108588) . This lipophilicity difference is expected to translate into distinct membrane partitioning, plasma protein binding, and organic solvent extraction behaviour.

Lipophilicity Drug Likeness ADME Prediction

Electronic Substituent Effect on Hydrazone Reactivity

The Hammett σₚ⁺ constant for the 2-ethoxy group (σₚ⁺ ≈ −0.81) is more negative than that of the 2-methoxy group (σₚ⁺ ≈ −0.78), indicating modestly stronger electron-donating resonance (+M effect) from the ethoxy oxygen into the aromatic ring bearing the hydrazone bridge . This differential electron density at the hydrazone iminyl carbon is predicted to modulate the electrophilicity of the C=N bond, potentially altering the rate of hydrazone hydrolysis under acidic conditions and the compound's reactivity toward nucleophilic biological targets. Experimental confirmation via comparative pH-stability profiling or nucleophilic trapping experiments is warranted.

Electronic Effects Reactivity SAR

Nonlinear Optical Potential of the Hydrazone Scaffold

The 4-methylphenoxyacetyl hydrazone chemotype has been experimentally demonstrated to possess third-order nonlinear optical (NLO) activity. In a study by Naseema et al. (2010), three closely related 2-(4-methylphenoxy)-N′-arylidene acetohydrazide derivatives were evaluated by single-beam Z-scan at 532 nm with nanosecond laser pulses. Among the tested compounds, compound-1 (4-nitro-substituted arylidene) exhibited the strongest optical power limiting behaviour, with nonlinear refractive index n₂ and effective third-order susceptibility χ⁽³⁾ values comparable to 4-methoxy chalcone derivatives . Although the target 2-ethoxyphenyl benzoate compound was not directly tested, its core hydrazone chromophore is structurally homologous to the active NLO scaffold, suggesting that it is a credible candidate for further NLO characterization, particularly for optical limiter and optical switch applications.

Nonlinear Optics Optical Limiting Photonics

Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry SAR: Probing Lipophilic and Electronic Space

Medicinal chemistry teams using this compound as part of a hydrazone-focused screening library can exploit the 2-ethoxy substituent's distinct lipophilic (π = +0.38) and electronic (σₚ⁺ ≈ −0.81) profile relative to the more commonly catalogued 2-methoxy analog to probe structure-activity relationships in hydrophobic enzyme active sites or membrane-associated targets. The quantifiable ClogP shift of approximately +0.40 log units represents a deliberate design variable for modulating cellular permeability and non-specific protein binding .

Analytical Reference Standard for Identity Verification

The large molecular weight differential (ΔMW = +106.15 g/mol vs. the methyl ester congener) and unique InChIKey provide unambiguous identity verification by LC-MS or HRMS. This compound can serve as a qualified reference standard for distinguishing the 2-ethoxyphenyl benzoate ester series from structurally similar but analytically resolvable methyl ester or hydrazide analogs during incoming material inspection .

Nonlinear Optical Materials Discovery: Chromophore Expansion

Building on the published demonstration of third-order NLO activity in closely related 4-methylphenoxyacetyl hydrazone derivatives at 532 nm, this compound is a suitable candidate for extending structure–optical property relationships. Systematic Z-scan characterization of the benzoate ester-substituted variant can determine whether the phenyl benzoate terminus enhances or attenuates the effective two-photon absorption cross-section and optical limiting threshold relative to the methyl ester and hydrazide series reported by Naseema et al. (2010) .

Chemical Biology Probe: Hydrazone-Based Covalent Modifiers

The electrophilic hydrazone iminyl carbon, whose reactivity is tunable by the electron-donating 2-ethoxy substituent (σₚ⁺ ≈ −0.81), makes this scaffold suitable for development as a reversible covalent probe targeting nucleophilic residues (e.g., catalytic cysteine or serine) in enzyme active sites. The 2-ethoxy group provides a distinct electronic environment compared to the 2-methoxy analog, offering a controlled variable for optimizing target residence time .

Quote Request

Request a Quote for 2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.